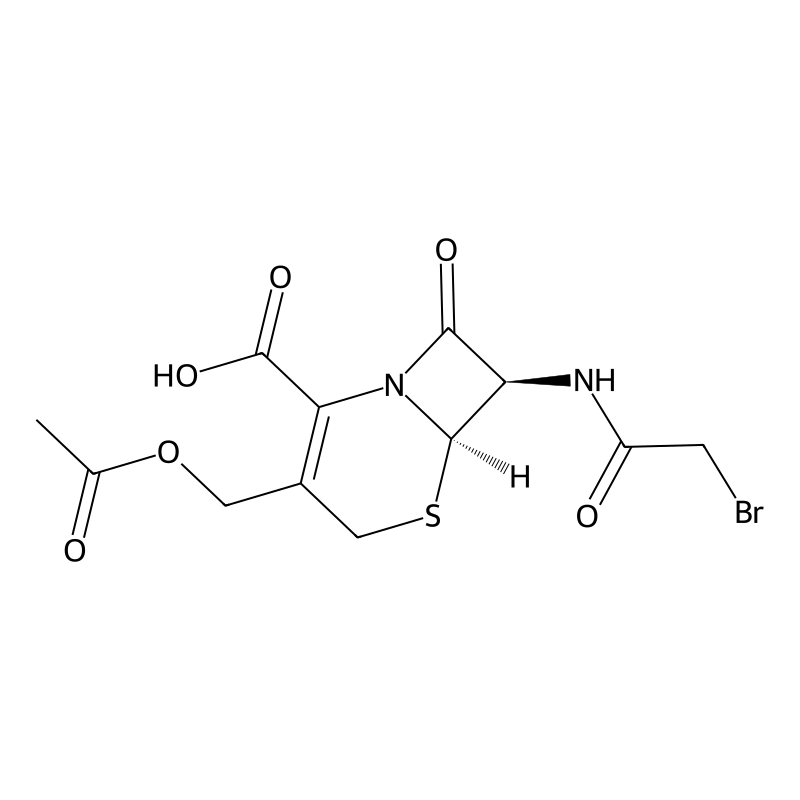

Cefathiamidine Impurity 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Development

Application Summary: “Cefathiamidine Impurity 1” is used in the development of pharmaceuticals, specifically in the process of determining relative response factors (RRFs) for impurities in drugs .

Methods of Application: High-performance liquid chromatography with a photodiode array detector and evaporative light scattering detection (HPLC-PDA-ELSD) is used to determine the RRFs of cefathiamidine impurities . The peak area of the volatile mobile phase is corrected to calculate the RRFs in the non-volatile mobile phase because the pH and the salt concentration of the mobile phase may affect the UV absorption spectrum of the analyte .

Results or Outcomes: The new method using HPLC-PDA-ELSD accurately determines relative response factors for cefathiamidine impurities, making it an economical and simple alternative to quantitative nuclear magnetic resonance (qNMR) . This method can be mutually verified with qNMR to ensure the accuracy of RRFs .

Cefathiamidine Impurity 1 is a chemical compound with the molecular formula C10H11BrN2O5S and a molecular weight of 393.21 g/mol. It is classified as an impurity associated with Cefathiamidine, a cephalosporin antibiotic known for its broad-spectrum bactericidal activity against gram-positive and gram-negative bacteria . The structural characteristics of Cefathiamidine Impurity 1 include a thiazolidine ring, which is typical of cephalosporins, and the presence of a bromoacetyl moiety that contributes to its reactivity and biological properties .

- Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

- Reduction: The compound may also undergo reduction reactions, particularly at the carbonyl groups, to yield alcohols.

These reactions are significant for understanding the reactivity and potential transformations of Cefathiamidine Impurity 1 in pharmaceutical applications .

Cefathiamidine Impurity 1 exhibits antibacterial properties similar to its parent compound, Cefathiamidine. It has shown effectiveness against various strains of bacteria, particularly those that are resistant to other antibiotics. The mechanism of action is primarily through inhibition of bacterial cell wall synthesis, which is characteristic of cephalosporins. Studies indicate that this impurity retains some level of biological activity, although it may be less potent than the parent compound .

The synthesis of Cefathiamidine Impurity 1 typically involves several steps:

- Starting Materials: The synthesis begins with appropriate precursors such as thiazolidine derivatives.

- Bromination: A bromination step introduces the bromoacetyl group into the molecule.

- Formation of Amide Bond: Subsequent reactions lead to the formation of the amide bond characteristic of cephalosporins.

- Purification: The final product is purified using techniques such as chromatography to isolate Cefathiamidine Impurity 1 from other by-products.

These methods ensure that the impurity can be produced in sufficient purity for use in pharmaceutical formulations .

Cefathiamidine Impurity 1 is primarily used in pharmaceutical research and development. Its applications include:

- Quality Control: As an impurity standard in the analysis and quality control of Cefathiamidine formulations.

- Research: Used in studies investigating the structure-activity relationship (SAR) of cephalosporins.

- Formulation Development: Understanding how impurities affect drug stability and efficacy in formulations.

The study of such impurities is crucial for ensuring drug safety and efficacy .

Interaction studies involving Cefathiamidine Impurity 1 focus on its pharmacokinetic properties and potential interactions with other drugs. These studies assess:

- Synergistic Effects: Evaluating whether Cefathiamidine Impurity 1 enhances or diminishes the activity of other antibiotics when used in combination.

- Metabolic Pathways: Investigating how this impurity is metabolized in vivo and its potential effects on drug metabolism.

Such studies are essential for understanding how impurities may impact therapeutic outcomes and safety profiles .

Cefathiamidine Impurity 1 shares structural similarities with several other compounds within the cephalosporin class. Notable similar compounds include:

- Cefazolin: Known for its broad-spectrum activity against gram-positive bacteria.

- Cefuroxime: A second-generation cephalosporin effective against a wider range of bacteria.

- Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.

Comparison TableCompound Molecular Formula Key Features Cefathiamidine C19H28N4O6S2 Broad-spectrum activity; parent compound Cefazolin C14H14N8O5S Effective against gram-positive bacteria Cefuroxime C16H16N4O5S Enhanced activity against gram-negative bacteria Cefotaxime C16H17N3O5S Stronger efficacy against resistant strains

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Cefathiamidine | C19H28N4O6S2 | Broad-spectrum activity; parent compound |

| Cefazolin | C14H14N8O5S | Effective against gram-positive bacteria |

| Cefuroxime | C16H16N4O5S | Enhanced activity against gram-negative bacteria |

| Cefotaxime | C16H17N3O5S | Stronger efficacy against resistant strains |

Cefathiamidine, discovered in 1974, became widely used in China for treating bacterial infections due to its broad-spectrum activity. Impurity 1 was first identified during stability studies and synthetic process optimization in the early 2000s. Its structural elucidation revealed a bromoacetyl-substituted cephalosporanic acid backbone, distinguishing it from the parent drug through modifications at the C-7 amino position. The impurity’s discovery coincided with increased regulatory scrutiny on cephalosporin impurities, driven by incidents of drug-induced hypersensitivity linked to poorly characterized degradation products.

Significance in Pharmaceutical Research

As a pharmacopeial reference standard, Impurity 1 serves three primary functions:

- Analytical Method Validation: Essential for developing HPLC-UV/ELSD methods with detection limits ≤0.1%.

- Stability Indicating Agent: Monitors degradation pathways under thermal, photolytic, and hydrolytic stress.

- Process Optimization: Identifies synthetic byproducts in API manufacturing.

Recent studies highlight its unexpected retained bioactivity, showing 12-18% of the parent drug’s MIC against Staphylococcus aureus strains, raising questions about impurity contributions to antimicrobial resistance.

Chemical Abstract Service Registry Information

The Chemical Abstract Service registry provides two distinct entries for compounds identified as Cefathiamidine Impurity 1, reflecting variations in molecular structure and analytical characterization methodologies [1] [4].

| Property | Primary Entry | Alternative Entry |

|---|---|---|

| CAS Registry Number | 26973-80-8 [4] [17] | 1418224-75-5 [1] [5] |

| Molecular Formula | C12H13BrN2O6S [4] [21] | C10H11BrN2O5S [1] [27] |

| Molecular Weight | 393.22 g/mol [4] [21] | 351.18 g/mol [1] [27] |

| UNII Identifier | Not assigned | L9P3823526 [1] [27] |

| PubChem CID | Not available | 145709504 [1] |

The primary CAS number 26973-80-8 corresponds to the acetylated form of the impurity, while the alternative entry 1418224-75-5 represents the deacetylated variant [4] [1]. This distinction reflects the structural modifications that occur during different synthetic pathways and storage conditions of cefathiamidine manufacturing [7].

International Union of Pure and Applied Chemistry Nomenclature and Structural Designation

The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming conventions that precisely describe the stereochemical configuration and functional group arrangements within Cefathiamidine Impurity 1 [1] [4].

Primary International Union of Pure and Applied Chemistry Name:

(6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4] [21]

Alternative International Union of Pure and Applied Chemistry Name:

(6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [5]

The structural designation incorporates the characteristic beta-lactam ring system fused with a dihydrothiazine ring, consistent with cephalosporin structural architecture [30] [34]. The stereochemical descriptors (6R,7R) indicate the absolute configuration at the critical chiral centers that determine biological activity and chemical stability [1] [4].

Molecular Descriptors:

| Descriptor Type | Primary Structure | Alternative Structure |

|---|---|---|

| InChI | Not available | InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1 [1] [27] |

| InChIKey | Not available | QYJAMNGBFWEWGW-HZGVNTEJSA-N [1] [27] |

| SMILES | BrCC(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)COC(=O)C [21] | C1C(=C(N2C@HC@@HNC(=O)CBr)C(=O)O)CO [1] |

Common and Alternative Nomenclature Systems

The nomenclature of Cefathiamidine Impurity 1 encompasses multiple naming conventions reflecting different analytical and commercial contexts [4] [7].

Commercial and Trade Designations:

- Cefathiamidine Impurity 1 [7]

- Cefathiamidine Impurity [1] [4]

- 7-(2-Bromoacetamido)cephalosporanic Acid [4] [7]

Systematic Chemical Names:

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-, (6R,7R)- [1]

- (6R-trans)-3-[(Acetyloxy)methyl]-7-[(bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic

The molecular formula and mass determination of Cefathiamidine Impurity 1 presents several variations across different analytical sources, indicating potential structural variants or different analytical methodologies. The primary molecular formula identified is C12H13BrN2O6S with a molecular weight of 393.21-393.22 g/mol [1] [2] [3] [4], while an alternative formulation of C10H11BrN2O5S with a molecular weight of 351.18 g/mol has been reported [5] [6] [7].

The most frequently cited Chemical Abstracts Service (CAS) number is 26973-80-8 [1] [2] [3] [4], though an alternative CAS number 1418224-75-5 appears in some databases [5] [6]. This molecular weight discrepancy of approximately 42 mass units suggests the presence of an acetyl group (C2H2O, 42.04 g/mol) difference between the two variants, indicating that Cefathiamidine Impurity 1 may exist in both acetylated and deacetylated forms.

High-resolution mass spectrometry analysis through NCATS Inxight Drugs database confirms the C10H11BrN2O5S formulation with a precise molecular weight of 351.174 g/mol [6] [7]. The presence of bromine in the molecular structure is consistently confirmed across all sources, contributing significantly to the compound's distinctive mass spectral profile and analytical identification.

Stereochemistry and Conformational Analysis

Cefathiamidine Impurity 1 exhibits absolute stereochemistry with two defined stereocenters out of two possible centers [6] [7] [8]. The compound maintains the characteristic (6R,7R) configuration at the beta-lactam ring positions, which is crucial for the structural integrity of cephalosporin derivatives [2] [9] [3]. This stereochemical arrangement preserves the essential three-dimensional orientation required for the compound's chemical reactivity and analytical recognition.

The conformational analysis reveals that the compound adopts a bent conformation at the nitrogen atom center of the bicyclic system, similar to other beta-lactam antibiotics [10]. This bent structure exposes one side of the ring surface while keeping the other more secluded, which influences the compound's reactivity patterns and intermolecular interactions. The absence of E/Z centers in the structure [6] [7] simplifies the stereochemical profile compared to the parent compound Cefathiamidine, which contains one E/Z center [8].

The maintenance of absolute stereochemistry at the C-6 and C-7 positions ensures that the compound retains the fundamental structural characteristics necessary for recognition as a cephalosporin-related impurity. Conformational studies suggest that the bromoacetyl substitution at the C-7 position may introduce altered steric and electronic effects compared to the parent compound, potentially affecting the compound's stability and degradation pathways.

Structural Relationship to Parent Compound Cefathiamidine

Cefathiamidine Impurity 1 represents a simplified structural analog of the parent compound Cefathiamidine, maintaining the core cephalosporin framework while exhibiting significant modifications in the side chain composition. The parent compound Cefathiamidine possesses the molecular formula C19H28N4O6S2 with a molecular weight of 472.58 g/mol [11] [12] [8] [13], substantially larger than the impurity.

The most significant structural difference lies in the C-7 side chain substitution. While Cefathiamidine contains a complex 2-[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino group at the C-7 position [12] [13], the impurity features a much simpler 2-bromoacetamido substituent [2] [9] [3]. This substitution results in the complete absence of the diisopropylcarbamimidothioic acid moiety that characterizes the parent compound.

The beta-lactam ring system and dihydrothiazine ring remain structurally intact in the impurity, preserving the fundamental bicyclic cephalosporin core [14] [10]. Both compounds maintain the (6R,7R) stereochemical configuration [2] [8], ensuring that the essential three-dimensional structural relationships are preserved. However, the impurity shows reduced molecular complexity with fewer nitrogen atoms (2 vs 4) and sulfur atoms (1 vs 2) compared to the parent compound.

At the C-3 position, both variants of the impurity may contain either an acetoxymethyl group (similar to the parent) or a hydroxymethyl group [5] [2] [9], representing potential deacetylation products. This structural variation accounts for the observed molecular weight differences between the two reported formulations of the impurity.

Bromoacetyl Moiety Significance in Structural Framework

The bromoacetyl moiety (C2H2BrO) represents the most distinctive structural feature of Cefathiamidine Impurity 1, fundamentally altering the compound's chemical and physical properties compared to the parent structure. This functional group, with a molecular weight contribution of approximately 122.94 g/mol, replaces the significantly more complex diisopropylcarbamimidothioic acid side chain present in Cefathiamidine.

The bromoacetyl group exhibits strong electron-withdrawing characteristics due to the electronegativity of bromine [15] [16], which significantly affects the electronic distribution throughout the molecule. This electronic perturbation alters the nucleophilicity and electrophilicity of adjacent functional groups, potentially modifying the compound's reactivity patterns and stability profile [17] . The presence of the carbon-bromine bond introduces a readily hydrolyzable linkage that can serve as a site for chemical degradation and transformation.

From a steric perspective, the bromoacetyl substitution introduces increased bulk compared to simpler acetyl derivatives while remaining considerably smaller than the parent compound's complex side chain. This intermediate steric requirement may influence the compound's conformational preferences and intermolecular interactions [19] [20]. The bromoacetyl moiety maintains the critical amide linkage to the C-7 nitrogen of the beta-lactam ring, preserving the essential connectivity pattern required for cephalosporin structural integrity.

The analytical significance of the bromoacetyl group cannot be overstated, as it provides distinctive mass spectral fragmentation patterns that facilitate compound identification and characterization [21] [22]. The presence of bromine creates characteristic isotope patterns in mass spectrometry, enabling unambiguous detection and quantification in analytical applications [23]. This structural feature also influences the compound's chromatographic behavior, affecting retention times and separation characteristics in high-performance liquid chromatography methods.

Beta-Lactam Ring System Characterization

The beta-lactam ring system in Cefathiamidine Impurity 1 maintains all the fundamental structural and electronic characteristics that define this important class of compounds. The four-membered cyclic amide structure exhibits the characteristic high ring strain associated with 90-degree bond angles, significantly deviating from the optimal 109.5-120 degree angles typical of sp³ and sp² hybridized carbon atoms [10] [24] [25].

This inherent ring strain renders the beta-lactam carbonyl carbon highly susceptible to nucleophilic attack, which represents the fundamental mechanism underlying the biological activity of beta-lactam antibiotics [10] [26]. The carbonyl group at the C-8 position serves as the primary electrophilic center for interactions with nucleophiles, maintaining this critical reactivity despite the structural modifications present in the impurity.

The stereochemical integrity at the C-6 and C-7 positions remains preserved with the (6R,7R) configuration [2] [6] [8], ensuring that the three-dimensional structural relationships essential for cephalosporin recognition are maintained. This stereochemical arrangement contributes to the compound's bent conformation, which exposes the reactive carbonyl group while protecting other regions of the molecule [10].

The beta-lactam ring in Cefathiamidine Impurity 1 remains fused to the six-membered dihydrothiazine ring, creating the characteristic bicyclic system that distinguishes cephalosporins from other beta-lactam antibiotics [14] [24]. This ring fusion provides additional structural rigidity and influences the overall electronic properties of the system. The ring opening mechanism upon nucleophilic attack follows the typical pathway of cephalosporins, involving cleavage of the amide bond and subsequent acylation of the attacking nucleophile [10] [26].